benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone
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Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O3S2 and its molecular weight is 380.48. The purity is usually 95%.
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Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole core, which is known for its diverse biological activities. Its structure can be represented as follows:
Molecular Formula
- Molecular Weight : 336.42 g/mol
- CAS Number : Not specifically listed; however, related compounds can be referenced for safety and handling.
Anticancer Properties
Recent studies have indicated that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant anticancer activity. For instance, a related compound demonstrated potent inhibition of activin receptor-like kinase 5 (ALK5), a target in cancer therapy. The compound showed an IC50 value of 0.008 μM against ALK5, outperforming established inhibitors like LY-2157299 .
Table 1: Comparison of ALK5 Inhibitors
The mechanism by which benzo[c][1,2,5]thiadiazole derivatives exert their anticancer effects primarily involves the inhibition of TGF-β signaling pathways. This pathway is crucial in tumor growth and metastasis. The inhibition leads to reduced cell motility and proliferation in various cancer cell lines including HepG2 and SPC-A1 .
Pharmacokinetics and ADMET Profile
The pharmacokinetic properties of the compound were evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The results indicated favorable drug-like characteristics with good absorption rates and metabolic stability .
Study on Anticonvulsant Activity
In a separate investigation involving related thiadiazole compounds, it was found that certain derivatives exhibited anticonvulsant properties comparable to phenytoin sodium. Compounds were synthesized and screened for their ability to protect against seizures in animal models .
Table 2: Anticonvulsant Activity of Thiadiazole Derivatives
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c21-16(12-1-2-14-15(11-12)18-24-17-14)20-7-5-19(6-8-20)13-3-9-25(22,23)10-4-13/h1-2,11,13H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJRSBDUILHOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.